3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-3-1-2-14(10-15)17(23)21-11-13-4-8-22(9-5-13)16-12-19-6-7-20-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVEJXMBSGAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of pyrazine with piperidine under controlled conditions.
Chlorination: The next step involves the introduction of the chloro group to the benzamide core. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step is the coupling of the piperidinyl intermediate with the chlorinated benzamide. This is typically carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Evaluated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural formulas.
Structural and Functional Analysis
Substituent Effects
- Halogenation : The chloro group in the target compound enhances lipophilicity compared to fluoro-substituted analogs (e.g., ), which may improve blood-brain barrier penetration but increase off-target binding .
- Heterocycles: Pyrazine (target) offers dual hydrogen-bonding sites (N atoms), whereas furan () lacks this capability, reducing target engagement but improving solubility .
Conformational Flexibility
Research Findings and Pharmacological Considerations
- Hydrogen Bonding : The pyrazine moiety in the target compound facilitates interactions with polar residues (e.g., aspartate or glutamate in enzymes), as seen in crystal structures of analogs .
- Metabolic Stability : Compounds with alkoxy chains () or fluorine () may exhibit longer half-lives due to resistance to oxidative metabolism .
- Toxicity: Chloro-substituted benzamides (target and ) may pose hepatotoxicity risks compared to non-halogenated analogs, necessitating SAR optimization .
Biological Activity
3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 330.8 g/mol
- CAS Number : 1396584-06-7
The compound acts primarily as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of glycine levels in the central nervous system. By inhibiting GlyT1, this compound may enhance synaptic glycine concentration, thereby influencing neurotransmission related to schizophrenia and other neuropsychiatric disorders .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity in several preclinical models:
- Schizophrenia Models :
-
Antiproliferative Effects :
- Studies have shown that related compounds within the benzamide class exhibit antiproliferative activity against various cancer cell lines. For instance, benzamide derivatives have been noted to inhibit cell proliferation in human breast and ovarian cancer cells, suggesting potential for further development as anticancer agents .
Study 1: GlyT1 Inhibition
A study focused on the optimization of GlyT1 inhibitors highlighted the introduction of heteroaromatic rings to enhance inhibitory activity. The compound was found to have an IC of 1.8 nM, indicating potent inhibition of GlyT1 and notable plasma exposure suitable for pharmacological evaluation .
Study 2: Anticancer Activity
In a comparative analysis of various benzamide derivatives, one study reported that certain compounds exhibited IC values ranging from 19.9 to 75.3 µM against human cancer cell lines. These findings suggest that modifications to the benzamide structure can significantly impact biological activity and potency against cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 330.8 g/mol |
| CAS Number | 1396584-06-7 |
| GlyT1 IC | 1.8 nM |
| Antiproliferative IC | 19.9 - 75.3 µM |
Q & A
Q. Advanced Research Focus
- Pyrazine substitution : Replacing pyrazine with pyridine reduces dopamine D3 affinity by ~10-fold, indicating pyrazine’s role in π-π stacking with aromatic residues .
- Piperidine methylation : Introducing a 3-methyl group on piperidine (as in ) enhances metabolic stability but may sterically hinder receptor binding .
Methodological Approach : Use SAR studies with systematic substituent variations and molecular docking to map pharmacophore requirements .
What strategies mitigate instability during long-term storage or in biological matrices?
Q. Advanced Research Focus
- Degradation pathways : Hydrolysis of the amide bond (pH-dependent) and oxidation of the pyrazine ring are common.
- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (N2) at −80°C reduces decomposition. For in vitro assays, adding antioxidants (e.g., ascorbic acid) minimizes oxidation .
How can enantiomeric impurities impact pharmacological profiles, and what chiral resolution methods are recommended?
Q. Advanced Research Focus
- Impact : and show diastereomers (e.g., (S,S) vs. (R,R)) exhibit 10–100-fold differences in D3 receptor binding.
- Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) or synthesize enantiopure intermediates via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
What computational models predict binding modes to neurological targets, and how are discrepancies validated experimentally?
Q. Advanced Research Focus
- Docking simulations : AutoDock Vina or Schrödinger Glide model interactions with D3 receptors, highlighting hydrogen bonds between the benzamide carbonyl and Ser192 .
- Validation : Mutagenesis (e.g., Ser192Ala) or thermodynamic integration assays quantify binding energy contributions, resolving discrepancies between predicted and observed Ki values .
How are metabolic liabilities addressed during lead optimization?
Q. Advanced Research Focus
- CYP450 metabolism : Introduce deuterium at labile positions (e.g., benzylic hydrogens) or replace metabolically susceptible groups (e.g., methyl with trifluoromethyl) .
- In vitro assays : Microsomal stability studies (human liver microsomes) and metabolite ID via LC-MS/MS guide structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
